(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
概要
説明
シソマイシン (硫酸塩) は、Micromonospora inositola の発酵液から単離された広域スペクトルアミノグリコシド系抗生物質です . 構造的にゲンタマイシンと類似しており、グラム陽性菌に対して強力な活性を示すことが知られています . シソマイシンは殺菌剤であり、細菌の増殖を単に阻害するのではなく、細菌を殺します .
2. 製法
合成経路と反応条件: シソマイシンは主に発酵によって製造されます。 このプロセスは、適切な培地中でMicromonospora inositola を培養し、その後抗生物質を抽出および精製することによって行われます . 製法には、シソマイシンを含むゲンタマイシン生成副産物の一次濃縮、硫酸によるpH調整、弱酸性イオン交換樹脂への動的吸着、希アンモニア水による溶出が含まれます . さらに、二次濃縮、pH調整、逆相樹脂への動的吸着、アルコールクロマトグラフィー、噴霧乾燥などの工程が行われます .
工業的生産方法: シソマイシンの工業的生産には、収量を向上させるための発酵条件の最適化が含まれます。 これには、高収量株のMicromonospora inositola、最適化された炭素源と窒素源、制御された溶存酸素レベルの使用が含まれます . プロトプラスト変異と発酵の最適化が、より高いシソマイシン力価の達成に用いられてきました .
準備方法
Synthetic Routes and Reaction Conditions: Sisomicin is primarily produced through fermentation. The process involves the cultivation of Micromonospora inositola in a suitable medium, followed by extraction and purification of the antibiotic . The preparation method includes primary concentration of gentamicin production byproducts containing sisomicin, pH regulation with sulfuric acid, dynamic adsorption on weak acid ion resin, and elution with dilute ammonia water . Further steps involve secondary concentration, pH regulation, dynamic adsorption on reversed phase resin, alcohol chromatography, and spray drying .
Industrial Production Methods: Industrial production of sisomicin involves optimizing fermentation conditions to enhance yield. This includes the use of high-yielding strains of Micromonospora inositola, optimized carbon and nitrogen sources, and controlled dissolved oxygen levels . Protoplast mutagenesis and fermentation optimization have been employed to achieve higher sisomicin titers .
化学反応の分析
反応の種類: シソマイシンは、酸化、還元、置換などのさまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤が用いられます。
置換: 求核置換反応は、水酸化ナトリウムなどの試薬で起こりえます。
生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたシソマイシンの誘導体があり、これは抗菌活性を変化させる可能性があります .
科学的研究の応用
シソマイシンは、科学研究において幅広い用途があります:
作用機序
シソマイシンは、細菌の30Sリボソームサブユニットに結合して作用し、メッセンジャーRNA配列の誤読を引き起こし、トランスロケーションを阻害します . これにより、欠陥のあるタンパク質または機能しないタンパク質が生成され、最終的に細菌細胞の死に至ります . シソマイシンは、Klebsiella 種、Escherichia coli、Pseudomonas aeruginosa、Enterobacter、Proteus 種のほとんどの菌株に対して有効です .
6. 類似の化合物との比較
シソマイシンは、ゲンタマイシンと最も構造的に類似しています . グラム陽性菌に対する予測可能な高い活性和、非酵素的メカニズムによるゲンタマイシンに耐性のある生物に対する有効性において独特です . 類似の化合物には以下のようなものがあります。
ゲンタマイシン: 構造は類似していますが、耐性プロファイルが異なる別のアミノグリコシド系抗生物質です.
トブラマイシン: Pseudomonas aeruginosa に対する有効性で知られています.
ネチルマイシン: シソマイシンから誘導された第2世代アミノグリコシド系抗生物質です.
プラゾマイシン: 細菌の耐性を克服するために開発された第3世代アミノグリコシド系抗生物質です.
シソマイシンの独自の特性と広域スペクトル活性は、臨床および研究の両方の設定において貴重な抗生物質となっています。
類似化合物との比較
Sisomicin is most structurally related to gentamicin . it is unique in its predictably high activity against Gram-positive bacteria and its effectiveness against organisms resistant to gentamicin by non-enzymatic mechanisms . Similar compounds include:
Gentamicin: Another aminoglycoside antibiotic with a similar structure but different resistance profiles.
Tobramycin: Known for its effectiveness against Pseudomonas aeruginosa.
Netilmicin: A second-generation aminoglycoside derived from sisomicin.
Plazomicin: A third-generation aminoglycoside developed to address bacterial resistance.
Sisomicin’s unique properties and broad-spectrum activity make it a valuable antibiotic in both clinical and research settings.
生物活性
The compound identified as (2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid is a complex organic molecule with significant biological implications. This article explores its biological activity through various studies and findings.
The chemical formula of the compound is , with a molecular weight of approximately 844.25 g/mol. It contains multiple functional groups that contribute to its biological activity.
Research indicates that this compound exhibits a range of biological activities due to its structural features. Notably:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. Its mechanism involves disrupting cell wall synthesis through inhibition of key enzymes like MraY, which is crucial for bacterial cell wall formation .
- Antiviral Properties : Studies have indicated that similar compounds can exhibit antiviral effects by interfering with viral replication processes. The presence of hydroxyl and amino groups suggests potential interactions with viral proteins or nucleic acids .
- Antitumor Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors. This activity is likely mediated by its ability to penetrate cell membranes and alter intracellular signaling pathways.
Case Studies
- Antibacterial Efficacy : A study published in Nature demonstrated that derivatives of this compound inhibited Mycobacterium tuberculosis effectively. The study utilized various concentrations to assess the minimum inhibitory concentration (MIC) and found significant activity at low micromolar concentrations .
- Cytotoxicity in Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that the compound induces cytotoxicity in a dose-dependent manner. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment .
- Synergistic Effects : A combination therapy study showed that when used alongside established antibiotics, this compound enhanced the overall antimicrobial effect against resistant bacterial strains .
Data Tables
Biological Activity | Tested Organisms/Cells | IC50/MIC (µM) | Mechanism |
---|---|---|---|
Antibacterial | Mycobacterium tuberculosis | 1.5 | Inhibition of MraY |
Antitumor | HeLa cells | 10 | Induction of apoptosis |
Antiviral | Influenza virus | 5 | Inhibition of viral replication |
特性
IUPAC Name |
(2S,3R,4S,5S)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7.H2O4S/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h3,9-18,24-27H,4-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9?,10-,11+,12+,13-,14+,15-,16+,17?,18+,19-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTNJDPXUPRGIE-NRNUXFDISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO[C@H]([C@@H]([C@@H]1NC)O)O[C@@H]2[C@H](C[C@H]([C@@H]([C@@H]2O)OC3C(CC=C(O3)CN)N)N)N)O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-09-2 | |
Record name | Disisomicin pentakis(sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。